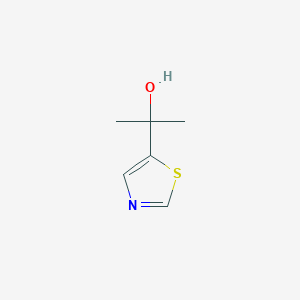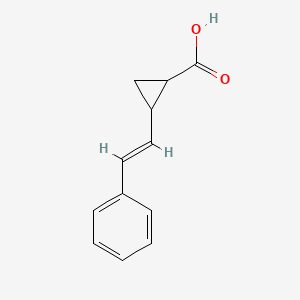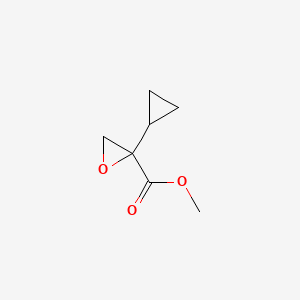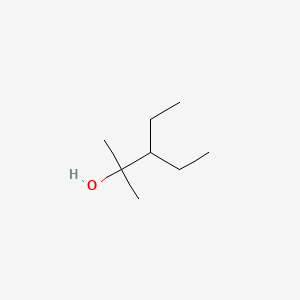
3-Ethyl-2-methyl-2-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methyl-2-pentanol is an organic compound with the molecular formula C8H18O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-2-methyl-2-pentanol can be synthesized through the Grignard reaction, which involves the reaction of an organomagnesium compound (Grignard reagent) with a carbonyl compound. For instance, the reaction of ethylmagnesium bromide with 2-methyl-2-pentanone can yield this compound. The reaction typically requires an anhydrous environment and is carried out in an ether solvent to stabilize the Grignard reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the preparation of the Grignard reagent, its reaction with the appropriate carbonyl compound, and subsequent purification steps to isolate the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methyl-2-pentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Reduction: It can be reduced to form alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or other alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
3-Ethyl-2-methyl-2-pentanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a solvent in certain reactions.
Biology: In studies involving the effects of alcohols on biological systems.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-ethyl-2-methyl-2-pentanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it may interact with enzymes and receptors, altering their function and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-pentanol
- 3-Methyl-3-pentanol
- 2-Phenyl-2-butanol
- Benzyl alcohol
- 4-Methyl-1-pentanol
Uniqueness
3-Ethyl-2-methyl-2-pentanol is unique due to its specific structure, which provides distinct reactivity and properties compared to other similar alcohols. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, and its branched nature influences its physical properties such as boiling point and solubility .
Properties
CAS No. |
19780-63-3 |
|---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
3-ethyl-2-methylpentan-2-ol |
InChI |
InChI=1S/C8H18O/c1-5-7(6-2)8(3,4)9/h7,9H,5-6H2,1-4H3 |
InChI Key |
FRUMTAZIGSJVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


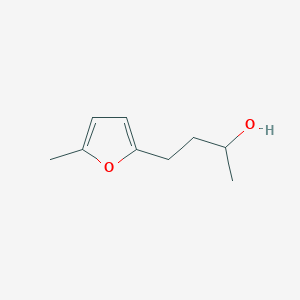
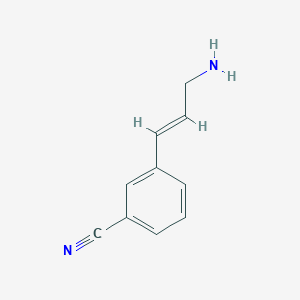
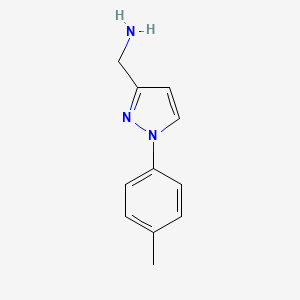
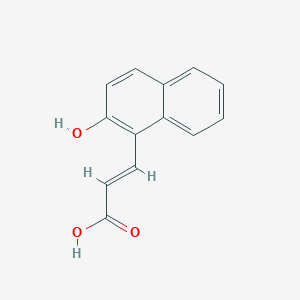
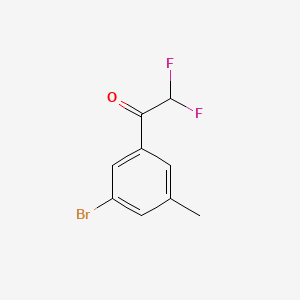

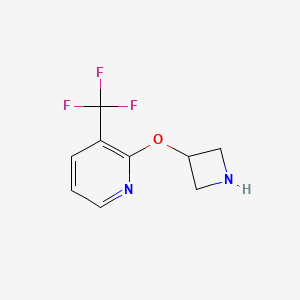
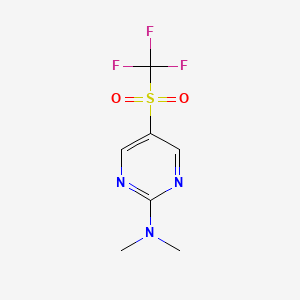
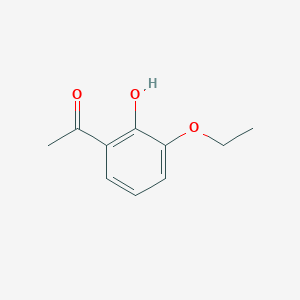
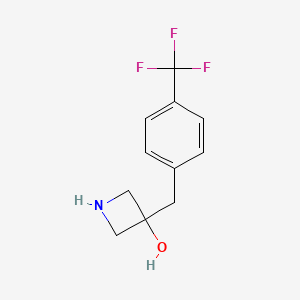
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
